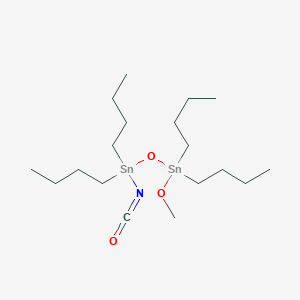
1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane: is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes both isocyanate and methoxy functional groups attached to a distannoxane core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane typically involves the reaction of tetrabutyl distannoxane with an isocyanate source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The compound is typically purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Tin oxides or other oxidized organotin compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane is used as a reagent in organic synthesis, particularly in the formation of tin-containing polymers and materials
Biology and Medicine: Organotin compounds, including this compound, have been studied for their biological activity. They can act as enzyme inhibitors or antimicrobial agents. the toxicity of organotin compounds limits their use in medical applications.
Industry: In the industrial sector, this compound is used as a catalyst in various chemical reactions, including polymerization and cross-linking processes. Its ability to facilitate these reactions makes it valuable in the production of plastics, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane involves its interaction with molecular targets through its isocyanate and methoxy functional groups. The isocyanate group can react with nucleophiles, such as amines or alcohols, forming stable covalent bonds. This reactivity is utilized in catalysis and polymerization processes. The methoxy group can also participate in various chemical reactions, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetramethylbutyl isocyanate: Similar in structure but lacks the methoxy group.
1,1,3,3-Tetramethylbutyl isocyanide: Contains an isocyanide group instead of an isocyanate group.
1,1,3,3-Tetrabutyl-1-isocyanato-3-hydroxydistannoxane: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane is unique due to the presence of both isocyanate and methoxy functional groups attached to a distannoxane core. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
170014-86-5 |
|---|---|
Molekularformel |
C18H39NO3Sn2 |
Molekulargewicht |
554.9 g/mol |
IUPAC-Name |
dibutyl-[dibutyl(isocyanato)stannyl]oxy-methoxystannane |
InChI |
InChI=1S/4C4H9.CNO.CH3O.O.2Sn/c4*1-3-4-2;2-1-3;1-2;;;/h4*1,3-4H2,2H3;;1H3;;;/q;;;;2*-1;;2*+1 |
InChI-Schlüssel |
PENLOABAPWUULB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(N=C=O)O[Sn](CCCC)(CCCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



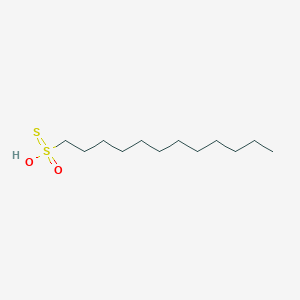

![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)
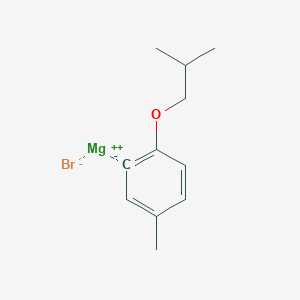
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)

![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)

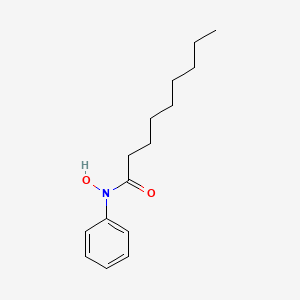
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
![3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14277735.png)
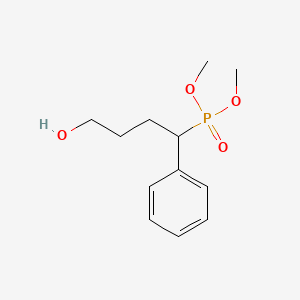
![N-[2-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B14277765.png)
